

An In-depth Technical Guide to 2'-Acetoxycocaine

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Compound of Interest

Compound Name: 2'-Acetoxycocaine

Cat. No.: B12779622

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This technical guide provides a comprehensive overview of **2'-Acetoxycocaine**, a synthetic analog of cocaine, intended for researchers, scientists, and drug development professionals. This document details its chemical identity, pharmacological properties, synthesis, and relevant experimental protocols.

Chemical Identification

Identifier	Value
IUPAC Name	methyl (1R,2R,3S,5S)-3-(2-acetoxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate ^[1]
Systematic IUPAC Name	Methyl (1R,2R,3S,5S)-3-[(2-acetoxy)benzoyl]oxy}-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate ^[2]
CAS Number	192648-66-1 ^{[1][2]}
Molecular Formula	C ₁₉ H ₂₃ NO ₆ ^[1]
Synonyms	ortho-acetoxy-cocaine ^[2]

Pharmacological Profile

2'-Acetoxycocaine is a potent cocaine analog with a modified binding affinity for monoamine transporters. Its primary pharmacological characteristic is a significant increase in potency for the dopamine transporter (DAT) and an even more pronounced enhancement for the norepinephrine transporter (NET) when compared to cocaine.[2][3] This alteration in binding profile is attributed to the acetoxy group at the 2'-position of the benzoyl moiety.

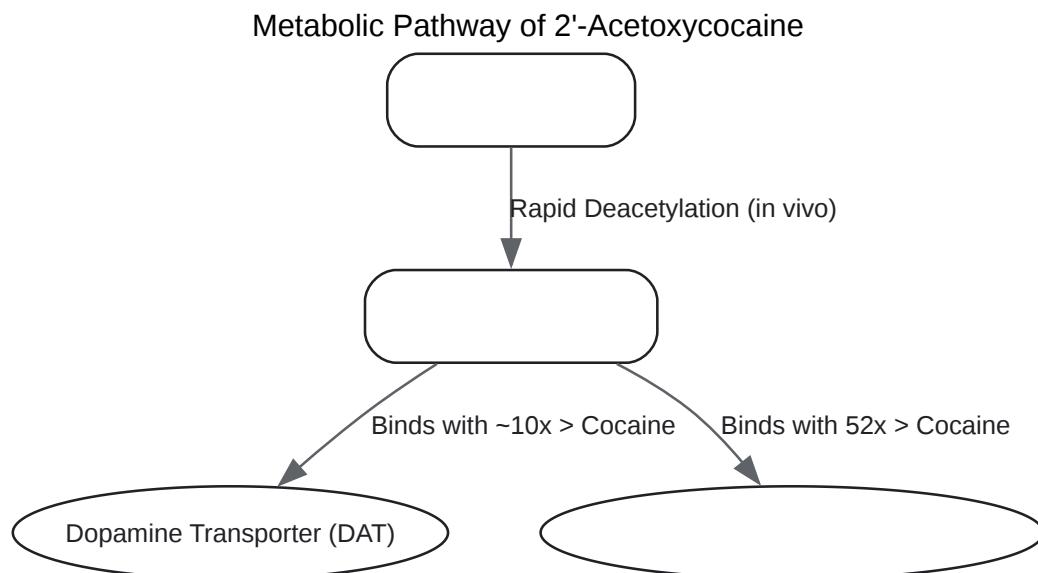
Monoamine Transporter Binding Affinity

The introduction of a 2'-acetoxy group to the cocaine structure leads to a marked increase in its binding potency for both DAT and NET.[3]

Compound	Transporter	Binding Potency (Fold increase vs. Cocaine)
2'-Acetoxycocaine	Dopamine Transporter (DAT)	4-fold[2][3]
Norepinephrine Transporter (NET)		35-fold[2][3]
Salicymethylecgonine (Metabolite)	Dopamine Transporter (DAT)	~10-fold[4]
Norepinephrine Transporter (NET)		52-fold[3][4]

Pharmacokinetics and Metabolism

2'-Acetoxycocaine is considered a prodrug to salicymethylecgonine (2'-hydroxycocaine).[2][4] In vivo, it is rapidly deacetylated to form this active metabolite.[2] This metabolic conversion is significant as salicymethylecgonine itself exhibits a greater binding affinity for DAT and NET than the parent compound.[4] Furthermore, **2'-Acetoxycocaine** possesses a LogP value closer to the optimal range for blood-brain barrier penetration compared to cocaine, potentially leading to a more efficient delivery to its target sites within the central nervous system.[2]

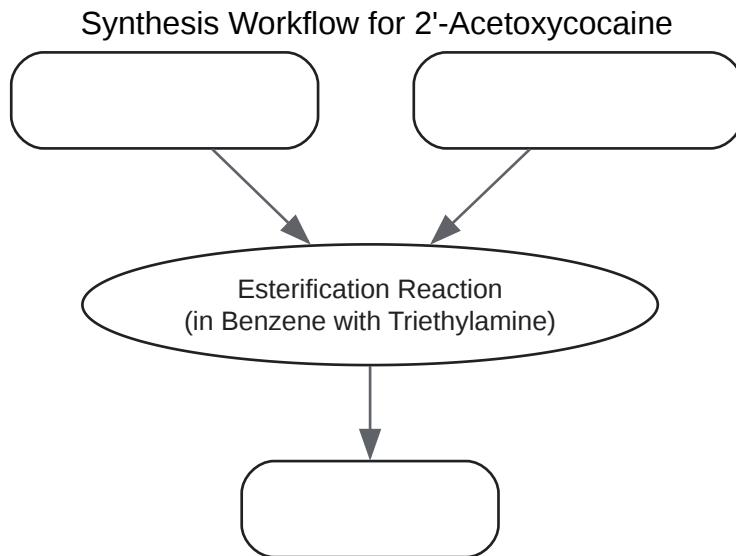


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Caption: Metabolic conversion of **2'-Acetoxycocaine** and subsequent transporter interaction.

Synthesis

The synthesis of **2'-acetoxycocaine** can be achieved through the esterification of ecgonine methyl ester with acetylsalicyloyl chloride.^[5] This reaction involves the coupling of the 3 β -hydroxyl group of the ecgonine methyl ester with the acid chloride.



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Caption: General synthesis scheme for **2'-Acetoxycocaine**.

Experimental Protocols

The following provides a generalized protocol for a competitive radioligand binding assay to determine the affinity of compounds for the dopamine and norepinephrine transporters, based on established methodologies.

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) and the equilibrium dissociation constant (K_i) of 2'-Acetoxycocaine for DAT and NET.

Materials:

- Cell Membranes: HEK293 cells stably expressing human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).
- Radioligand for DAT: [3 H]WIN 35,428.

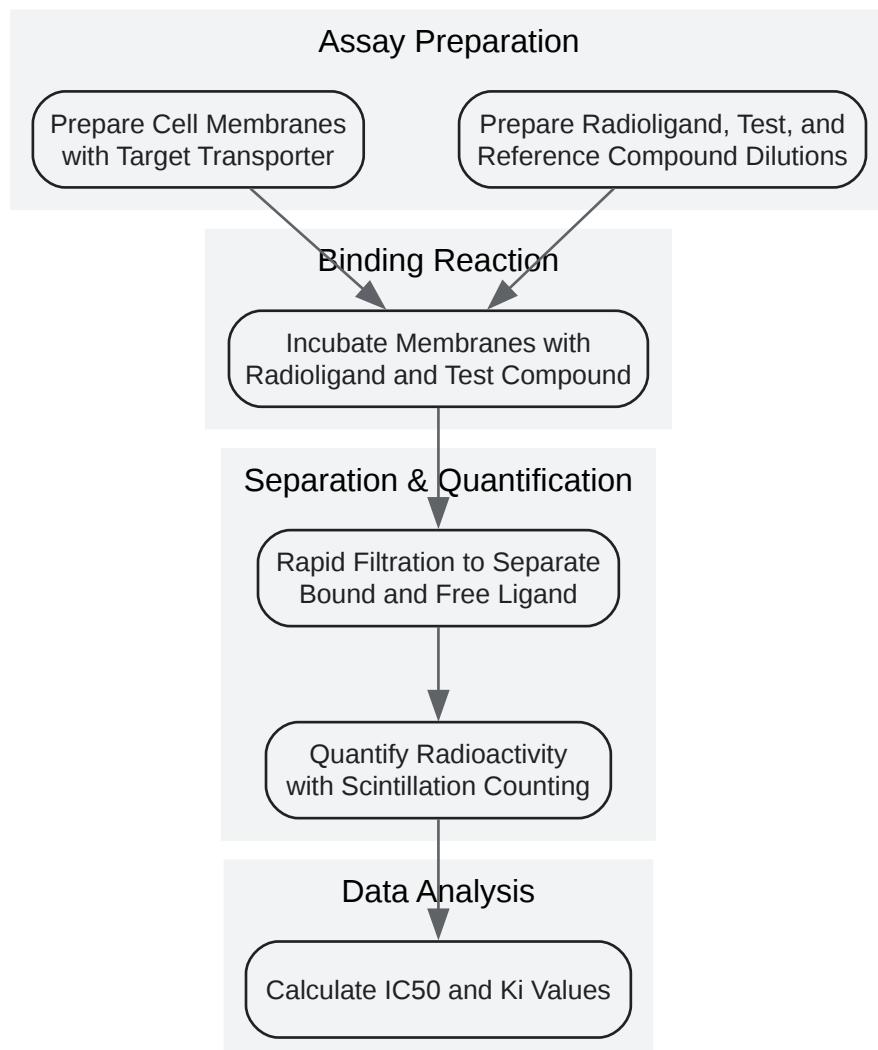
- Radioligand for NET: [³H]Nisoxetine.
- Reference Compound for DAT: Cocaine or GBR 12909.
- Reference Compound for NET: Desipramine.[\[6\]](#)
- Test Compound: **2'-Acetoxycocaine**.
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[\[6\]](#)[\[7\]](#)
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[\[6\]](#)
- Scintillation Cocktail.
- 96-well microplates and glass fiber filters.
- Cell harvester and liquid scintillation counter.

Procedure:

- Membrane Preparation:
 - Culture and harvest HEK293 cells expressing the target transporter.
 - Homogenize the cell pellet in ice-cold assay buffer.
 - Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.
 - Determine the protein concentration of the membrane preparation.
- Binding Assay (performed in triplicate):
 - Total Binding: Add assay buffer, radioligand (e.g., [³H]WIN 35,428 for DAT), and the cell membrane preparation to designated wells.
 - Non-specific Binding: Add a high concentration of the reference compound (e.g., 10 μ M Desipramine for NET), radioligand, and the cell membrane preparation.[\[6\]](#)

- Competitive Binding: Add serial dilutions of **2'-Acetoxycocaine**, radioligand, and the cell membrane preparation.
- Incubate the plates (e.g., 2-3 hours at 4°C).[\[7\]](#)
- Filtration and Quantification:
 - Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
 - Wash the filters with ice-cold wash buffer to remove unbound radioligand.
 - Place the filters in scintillation vials with scintillation cocktail.
 - Quantify the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.
 - Determine the IC_{50} value from the resulting competition curve using non-linear regression analysis.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_D)$, where $[L]$ is the concentration of the radioligand and K_D is its dissociation constant.

Workflow for Competitive Radioligand Binding Assay

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Caption: Key steps in a competitive radioligand binding assay.

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